4-Chlorobutanal

Catalog No.
S664820
CAS No.
6139-84-0
M.F
C4H7ClO
M. Wt
106.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobutanal

CAS Number

6139-84-0

Product Name

4-Chlorobutanal

IUPAC Name

4-chlorobutanal

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2

InChI Key

DOQLCJMCQWQQHK-UHFFFAOYSA-N

SMILES

C(CC=O)CCl

Canonical SMILES

C(CC=O)CCl

Precursor in Organic Synthesis

-Chlorobutanal, also known as 4-chlorobutyraldehyde, finds application in organic synthesis as a versatile building block for the construction of complex molecules. Its reactive aldehyde group allows it to participate in various condensation reactions, such as aldol condensations and reductive aminations, leading to the formation of diverse organic compounds.

One prominent example involves the Fischer indole synthesis, a classical method for synthesizing indole derivatives, which are crucial building blocks for numerous natural products and pharmaceuticals. 4-Chlorobutanal serves as a key precursor in this reaction, reacting with hydrazine and an aromatic amine to form the desired indole ring structure [].

Synthesis of Acetals

4-Chlorobutanal can be readily converted into acetals, which are stable protecting groups for the aldehyde functionality. These acetals can be further manipulated under specific conditions to regenerate the original aldehyde, offering researchers control over the reactivity of the aldehyde group during multi-step syntheses. This ability to protect and deprotect the aldehyde group is crucial in designing efficient and selective synthetic routes for complex molecules [].

Research in Medicinal Chemistry

While 4-chlorobutanal itself is not directly used as a drug, its derivatives have been explored in the context of medicinal chemistry research. For instance, studies have investigated the potential of 4-chlorobutanal derivatives as anticonvulsant agents due to their ability to modulate specific neurotransmitter receptors in the brain [].

4-Chlorobutanal is an organic compound characterized by the presence of a chlorinated butanal structure. It is classified as an aldehyde, with the molecular formula C₄H₇ClO. The compound features a four-carbon chain with a chlorine atom attached to the fourth carbon and an aldehyde functional group at one end. This structural arrangement gives 4-chlorobutanal unique properties, making it a subject of interest in various chemical and biological studies.

4-Chlorobutanal is a hazardous compound. Here are some key safety concerns:

  • Toxicity: It is toxic by inhalation, ingestion, and skin contact. Exposure can cause irritation of the eyes, skin, and respiratory system [].
  • Flammability: Flammable liquid with a flash point of 51 °C [].
  • Reactivity: Reacts with strong oxidizing agents and bases [].

4-Chlorobutanal is reactive due to its aldehyde functionality. Key reactions involving this compound include:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.
  • Polymerization: Under heat, 4-chlorobutanal can polymerize, leading to complex structures that may be utilized in materials science .

Several methods are employed to synthesize 4-chlorobutanal:

  • Hydrogenation of 4-Chlorobutyric Acid Chloride: This method involves the reduction of 4-chlorobutyric acid chloride in the presence of a poisoned noble metal catalyst, yielding 4-chlorobutanal .
  • Chlorination of Butyric Aldehyde: This process entails chlorinating butyric aldehyde under controlled conditions to introduce the chlorine substituent at the desired position.
  • From 4-Chloro-1-butanol: The oxidation of 4-chloro-1-butanol using oxidizing agents can also yield 4-chlorobutanal .

4-Chlorobutanal finds utility in various fields:

  • Flavoring and Fragrance Industry: It is used as an intermediate in the synthesis of flavoring agents and fragrances due to its distinctive odor profile .
  • Pharmaceuticals: The compound serves as a precursor in the synthesis of certain pharmaceutical agents, particularly those requiring chlorinated carbon chains.
  • Chemical Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural similarities with 4-chlorobutanal, including:

Compound NameMolecular FormulaKey Characteristics
ButanalC₄H₈OA straight-chain aldehyde without chlorine.
4-Chloro-1-butanolC₄H₉ClOA primary alcohol with similar reactivity but different functional group.
3-ChloropropanalC₃H₇ClOA chlorinated aldehyde with a shorter carbon chain.
2-ChlorobutanolC₄H₉ClOA secondary alcohol that can also participate in similar reactions but differs in structure.

Uniqueness of 4-Chlorobutanal

The unique aspect of 4-chlorobutanal lies in its specific chlorination at the fourth carbon position combined with an aldehyde functional group, which distinguishes it from other similar compounds. This configuration enhances its reactivity and potential applications in synthetic chemistry and biological research.

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Chlorobutanal

Dates

Modify: 2023-08-15

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